2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Tryptase inhibition Mast cell Serine protease

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 879740-78-0) is a benzisothiazolone (saccharin) derivative. It features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core N-alkylated with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl substituent.

Molecular Formula C17H15NO6S
Molecular Weight 361.37
CAS No. 879740-78-0
Cat. No. B2905431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
CAS879740-78-0
Molecular FormulaC17H15NO6S
Molecular Weight361.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
InChIInChI=1S/C17H15NO6S/c1-23-14-8-7-11(9-15(14)24-2)13(19)10-18-17(20)12-5-3-4-6-16(12)25(18,21)22/h3-9H,10H2,1-2H3
InChIKeyPRJBBDPATNXWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 879740-78-0): Core Scaffold and Procurement Baseline


2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 879740-78-0) is a benzisothiazolone (saccharin) derivative [1]. It features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core N-alkylated with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl substituent. With a molecular formula of C17H15NO6S and a molecular weight of 361.37 g/mol, it is typically supplied at 95% purity for research use . As a substituted saccharin analog, it belongs to a compound class extensively studied for serine protease and carbonic anhydrase inhibition, but procurement decisions require direct comparator data rather than class extrapolation [2].

Why 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide Cannot Be Interchanged with Other Benzisothiazolone Analogs


Within the benzisothiazolone class, minor structural modifications at the N-2 position produce profound differences in target engagement, selectivity profile, and in vivo efficacy. For example, extension of the side chain in tryptase inhibitor 7d by two carbons yields an 8-fold increase in potency (IC50 from 0.85 µM to 0.1 µM), and further modification to a benzoic acid derivative (7n) achieves IC50 = 0.064 µM, a 13-fold improvement over the parent [1]. COX-2 inhibitory activity among 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives spans a wide range, with some achieving IC50 values of 0.45 µM, comparable to celecoxib, while others are essentially inactive [2]. The 3,4-dimethoxyphenyl moiety in the target compound is a pharmacophore associated with potent antitumor activity in related benzothiazole series (GI50 < 0.1 nM for GW 610), but its biological impact is exquisitely context-dependent on the core scaffold, substitution pattern, and linker chemistry [3]. Generic substitution without quantitative comparator data therefore carries a high risk of selecting a compound with divergent, unpredictable biological properties.

Quantitative Differentiation Evidence: 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide vs. Comparator Compounds


Tryptase Inhibitory Potency: Compound 7d (Closest Structural Analog) vs. Target Scaffold

The closest structurally characterized analog to the target compound is (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate (7d), which shares the identical 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core. Compound 7d inhibits human mast cell tryptase with an IC50 of 0.1 µM, an 8-fold improvement over the shorter-chain analog 7b (IC50 = 0.85 µM) [1]. Although a direct IC50 for the target compound has not been reported, the C2-carbonyl linker and 3,4-dimethoxyphenyl terminus differentiate it from 7d's methyl-5-aminopentanoate side chain, suggesting a distinct pharmacophore geometry. The benchmark for this target class is the most potent analog in the series, compound 7n (IC50 = 0.064 µM), which incorporates a benzoic acid ester linker rather than an aliphatic chain [1].

Tryptase inhibition Mast cell Serine protease

Selectivity Profile of Benzisothiazolone Class vs. Off-Target Serine Proteases

Benzisothiazolone-based tryptase inhibitors demonstrate class-level selectivity: they are 40-fold weaker inhibitors of elastase and 100-fold weaker against trypsin, with no detectable inhibition of thrombin, plasmin, t-PA, urokinase, or factor Xa (IC50 > 33 µM for all) [1]. This selectivity profile is a function of the benzisothiazolone 1,1-dioxide core and its N-2 substituent. The target compound's 3,4-dimethoxyphenacyl substituent may further modulate this selectivity, as evidenced by the observation that fatty acyl saccharin derivatives (C16 palmitoyl-saccharin) exhibit 14-fold selectivity for human leukocyte elastase over thrombin [2]. In contrast, saccharin derivatives with basic side chains show balanced dual cholinesterase inhibition (e.g., compound 52: AChE IC50 = 6.47 µM with additional BACE1 and Aβ anti-aggregating activity), illustrating that selectivity is exquisitely substituent-dependent [3].

Selectivity Serine protease Tryptase

Dual-Target Inhibitory Potential: Aldose Reductase (AKR1B1) and α-Glucosidase Activity of Benzisothiazolone Derivatives

A recent study of benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydroxylamine derivatives demonstrated balanced dual inhibitory activity against AKR1B1 (aldose reductase) and α-glucosidase (α-GC). The most potent compound, 7f, achieved IC50 values of 0.063 µM for AKR1B1 and 0.527 µM for α-GC [1]. Importantly, structure-activity relationship analysis within this series revealed that activity is highly sensitive to the substitution pattern at the N-2 position and the nature of the hydroxylamine linker, with IC50 values for AKR1B1 ranging from 0.063 µM to >10 µM across only six derivatives (7a–f) [1]. For comparison, standard aldose reductase inhibitors such as epalrestat typically exhibit IC50 values in the 0.01–0.1 µM range, while acarbose, a clinical α-glucosidase inhibitor, has an IC50 of approximately 0.5–1 µM. The target compound, bearing a 2-(3,4-dimethoxyphenyl)-2-oxoethyl substituent in place of the hydroxylamine linker, is predicted to exhibit distinctly different enzyme engagement kinetics and selectivity.

Aldose reductase α-Glucosidase Dual inhibitor

COX-2 Inhibitory Activity: Benzisothiazolone Derivatives vs. Celecoxib Benchmark

1,2-Benzisothiazol-3(2H)-one-1,1-dioxide derivatives have been evaluated as COX-2 selective inhibitors. Certain derivatives within this class achieve COX-2 IC50 values of 0.45 µM, with selectivity profiles comparable to the clinical benchmark celecoxib [1]. However, not all analogs are equipotent: the presence and nature of the N-2 substituent critically determines COX-2 affinity and COX-1/COX-2 selectivity. The target compound, bearing a 3,4-dimethoxyphenacyl group, is structurally distinct from the aryl hydrazone and five-membered heterocyclic derivatives that achieved the most favorable selectivity indices in this series [1]. For context, saccharin itself (unsubstituted at N-2) modulates COX-2 expression via NF-κB pathway in cellular models but lacks direct enzyme inhibitory potency at pharmacologically relevant concentrations, underscoring the functional divergence between the core scaffold and N-substituted derivatives [2].

COX-2 inhibition Anti-inflammatory Selectivity

Mechanism-Based Inhibition Kinetics: Time-Dependent vs. Competitive Inhibition Among Benzisothiazolone Derivatives

Benzisothiazolone tryptase inhibitors exhibit time-dependent, mechanism-based inhibition consistent with covalent enzyme modification. Kinetic analysis of compound 7b revealed non-saturable initial velocity (initial Ki > 10 µM) with a steady-state Ki of 396 nM, whereas compound 7d showed saturable initial complex formation (initial Ki = 345 nM) and a steady-state Ki of 60 nM [1]. The 13-fold increase in potency from 7b to 7n (steady-state Ki: 396 nM → 52 nM) is attributed to increased initial affinity toward the enzyme rather than enhanced chemical reactivity [1]. The target compound, featuring a 2-(3,4-dimethoxyphenyl)-2-oxoethyl substituent, incorporates a carbonyl electrophile adjacent to the N-2 position that may serve as an alternative site for nucleophilic attack by the catalytic serine, potentially altering the kinetics of enzyme acylation and the stability of the acyl-enzyme intermediate. This mechanism is analogous to the fatty acyl saccharin series, where increasing acyl chain length systematically decreased IC50 values, reaching a minimum at C16 (IC50 = 2 µM for HLE), demonstrating predictable structure-kinetic relationships [2].

Mechanism-based inhibition Kinetics Covalent inhibitor

In Vivo Pharmacodynamic Efficacy: DTH Model Edema Reduction by Benzisothiazolone Tryptase Inhibitors

In a delayed-type hypersensitivity (DTH) mouse model of skin inflammation, topical application of a 5% solution of compound 7d reduced edema by 69% compared to control animals, demonstrating in vivo target engagement and anti-inflammatory efficacy [1]. This provides a pharmacodynamic benchmark for the benzisothiazolone tryptase inhibitor class. The target compound, with its distinct 3,4-dimethoxyphenacyl substituent, has not been evaluated in this model; its in vivo performance would depend on substituent-specific factors including tissue penetration, local metabolic stability, and residence time at the target, all of which are known to vary substantially with even minor N-2 modifications. For context within the broader saccharin class, orally bioavailable benzisothiazolone elastase inhibitors have been reported, and the furoyl saccharin derivative demonstrated partial efficacy in elastase-induced emphysema models in rabbits and hamsters, confirming that in vivo translation is achievable but scaffold- and substituent-specific [2].

In vivo efficacy DTH model Inflammation

Defined Application Scenarios for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide Based on Comparative Evidence


Structure-Activity Relationship (SAR) Probe for Serine Protease Inhibitor Optimization

The compound serves as a unique SAR probe to interrogate the impact of a 3,4-dimethoxyphenacyl N-2 substituent on tryptase inhibition potency, selectivity, and mechanism-based inhibition kinetics. As demonstrated by the 8-fold potency difference between 7b and 7d (IC50 = 0.85 vs. 0.1 µM) and the 13-fold improvement achieved by 7n (IC50 = 0.064 µM), the N-2 substituent is the dominant determinant of tryptase inhibitory activity [1]. The target compound fills a critical structural gap between the aliphatic ester-linked analogs (7b, 7d, 7n) and the fatty acyl saccharin series, enabling systematic exploration of how a carbonyl-containing aromatic substituent affects initial binding affinity, steady-state inhibition kinetics, and protease selectivity.

Chemical Probe for Investigating 3,4-Dimethoxyphenyl Pharmacophore Contributions in a Distinct Scaffold Context

The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore in antitumor benzothiazoles (e.g., GW 610: GI50 < 0.1 nM against MCF-7 and MDA 468 breast cancer cell lines) [2]. However, GW 610 operates via a benzothiazole core with a 5-fluoro substituent and a distinct mechanism involving AhR binding (Ki = 6.8 nM) and CYP induction that is independent of CYP1A1 . The target compound places the identical 3,4-dimethoxyphenyl pharmacophore onto a benzisothiazolone 1,1-dioxide scaffold via a 2-oxoethyl linker, enabling direct assessment of how core scaffold chemistry modulates the biological consequences of this privileged aromatic substituent. This makes it a valuable tool for scaffold-hopping studies in medicinal chemistry programs.

Reference Compound for Selectivity Profiling of Benzisothiazolone Derivatives Across the Serine Protease Family

Benzisothiazolone-based inhibitors exhibit tunable selectivity across the serine protease family, with selectivity ratios ranging from 14-fold (fatty acyl saccharins: HLE vs. thrombin) to >100-fold (tryptase inhibitor series: tryptase vs. trypsin) [1][3]. The target compound, as a structurally distinct N-2-substituted derivative, provides a reference point for profiling how a phenacyl substituent influences selectivity relative to other well-characterized analogs. Systematic head-to-head selectivity screening against a panel including tryptase, elastase, trypsin, thrombin, cathepsin G, proteinase 3, plasmin, t-PA, urokinase, and factor Xa would establish its selectivity fingerprint and enable rational selection of the optimal analog for target-specific applications.

Dual-Target Inhibitor Screening in Metabolic and Inflammatory Disease Models

The benzisothiazolone 1,1-dioxide scaffold has demonstrated dual inhibitory activity against AKR1B1 (aldose reductase) and α-glucosidase (compound 7f: IC50 = 0.063 µM and 0.527 µM, respectively) [4], as well as COX-2 selective inhibition (IC50 = 0.45 µM for optimized derivatives) [5]. The target compound's unique substitution pattern makes it a candidate for screening in assays that simultaneously monitor multiple therapeutic targets relevant to diabetic complications and inflammatory disorders. Its distinctiveness from the hydroxylamine-linked AKR1B1/α-GC inhibitors and the hydrazone-based COX-2 inhibitors ensures that any observed activity reflects the specific contribution of the 3,4-dimethoxyphenacyl substituent, avoiding redundancy with existing structure-activity data.

Quote Request

Request a Quote for 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.